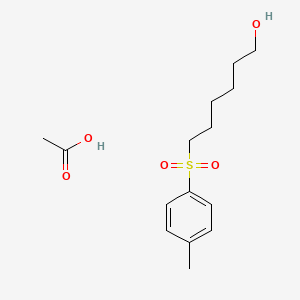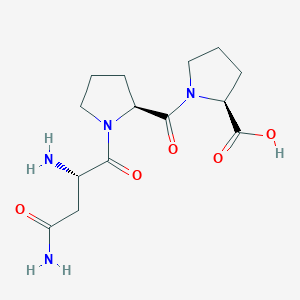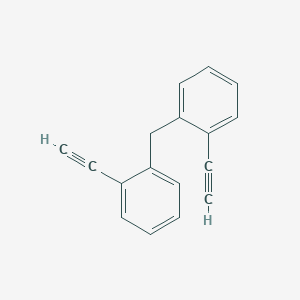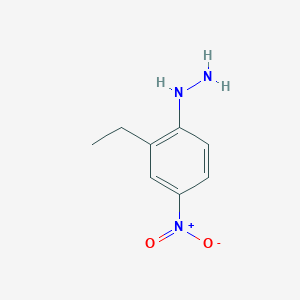
(2-Ethyl-4-nitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-4-nitrophenyl)hydrazine is an organic compound with the molecular formula C8H11N3O2 It is a derivative of hydrazine, characterized by the presence of an ethyl group at the second position and a nitro group at the fourth position on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-4-nitrophenyl)hydrazine typically involves the reaction of 2-ethyl-4-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-Ethyl-4-nitrophenyl)hydrazine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones when reacted with carbonyl compounds.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Carbonyl compounds (e.g., aldehydes, ketones), acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-Ethyl-4-aminophenylhydrazine.
Substitution: Hydrazones.
Oxidation: Various oxidation products depending on the conditions used.
科学的研究の応用
(2-Ethyl-4-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form hydrazones with carbonyl-containing drugs, enhancing their stability and activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2-Ethyl-4-nitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form hydrazones with carbonyl groups in biological molecules, potentially altering their function. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Nitrophenylhydrazine: Similar structure but lacks the ethyl group at the second position.
2-Ethylphenylhydrazine: Similar structure but lacks the nitro group at the fourth position.
2,4-Dinitrophenylhydrazine: Contains two nitro groups at the second and fourth positions but lacks the ethyl group.
Uniqueness
(2-Ethyl-4-nitrophenyl)hydrazine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
特性
CAS番号 |
412925-82-7 |
|---|---|
分子式 |
C8H11N3O2 |
分子量 |
181.19 g/mol |
IUPAC名 |
(2-ethyl-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-2-6-5-7(11(12)13)3-4-8(6)10-9/h3-5,10H,2,9H2,1H3 |
InChIキー |
LHHSAXNIQLDBMI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
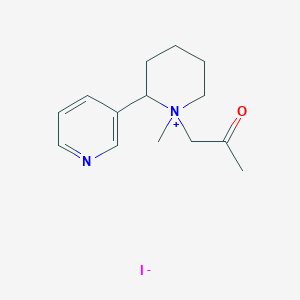
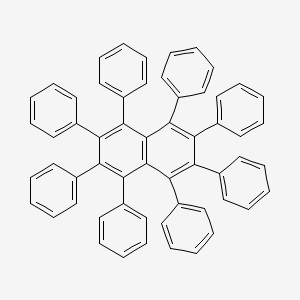
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![2,9-Bis[4-(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B14259431.png)
